2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4-methyl-, also known as 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, is a compound of significant interest in medicinal chemistry. It is classified as a quinolinone derivative, which are known for their diverse biological activities, including anti-inflammatory and platelet-modifying properties. The compound is particularly relevant in the context of pharmaceuticals, where it serves as an intermediate in the synthesis of various therapeutic agents, such as cilostazol, used for treating intermittent claudication.
In terms of classification, 2(1H)-quinolinone derivatives fall under the category of heterocyclic compounds. They are characterized by a bicyclic structure that includes a quinoline core, which contributes to their pharmacological properties. This specific compound is categorized as a platelet modifying agent and is considered an impurity or intermediate in pharmaceutical formulations .
The synthesis of 6-hydroxy-3,4-dihydroquinolinone can be achieved through several methods. A notable approach involves intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. This method utilizes a Lewis acid catalyst such as aluminum chloride in a solvent like dimethyl sulfoxide at elevated temperatures (150°C to 220°C) to facilitate the reaction .
The reaction proceeds by forming a cyclic structure through the alkylation process, resulting in high yields and purity suitable for further reactions without the need for intermediate purification. The use of high concentrations during the reaction helps maintain fluidity while promoting rapid reaction rates .
The molecular formula of 6-hydroxy-3,4-dihydroquinolinone is C9H9NO2, with a molecular weight of 163.17 g/mol. The structure features a quinoline ring system with hydroxyl and carbonyl functional groups that contribute to its chemical reactivity and biological activity.
The compound participates in various chemical reactions typical of quinolinones. These include:
The stability of 6-hydroxy-3,4-dihydroquinolinone under different conditions makes it an ideal candidate for further derivatization in pharmaceutical applications. Its ability to undergo electrophilic substitutions enhances its utility in synthetic organic chemistry .
The mechanism by which 6-hydroxy-3,4-dihydroquinolinone exerts its biological effects often involves modulation of platelet aggregation pathways. It has been shown to inhibit phosphodiesterase activity, leading to increased cyclic adenosine monophosphate levels within platelets, thereby preventing aggregation .
This mechanism underlies its application as a therapeutic agent for conditions related to impaired blood flow, such as intermittent claudication. The compound's structural features facilitate interactions with biological targets involved in these pathways .
Key chemical properties include:
These properties are critical for its handling and application in laboratory settings .
6-Hydroxy-3,4-dihydroquinolinone finds applications primarily in medicinal chemistry:
Its role as an impurity or reference standard in pharmaceutical testing underscores its importance in ensuring quality control during drug development processes .
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7